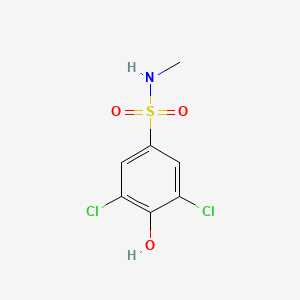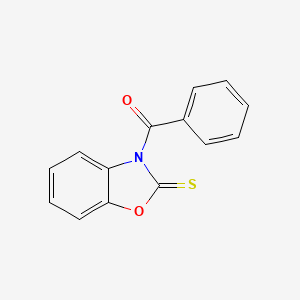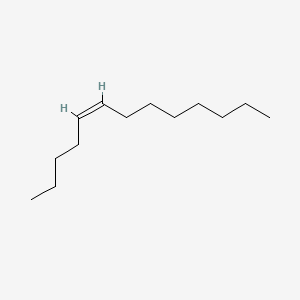
cis-5-Tridecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-Tridecene: is an organic compound with the molecular formula C13H26 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ozonolysis of 13-thiabicyclo[8.2.1]-cis-5-tridecene: This method involves the ozonolysis of 13-thiabicyclo[8.2.1]-cis-5-tridecene and its derivatives to prepare functional derivatives of sulfolane.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ advanced catalytic processes and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-Tridecene can undergo oxidation reactions, where it reacts with oxidizing agents to form epoxides or other oxygen-containing compounds.
Reduction: This compound can be reduced to form alkanes or other reduced products using reducing agents.
Substitution: this compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and ozone.
Reducing Agents: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products:
Epoxides: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions.
Haloalkenes: Formed from substitution reactions.
Scientific Research Applications
cis-5-Tridecene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cis-5-Tridecene involves its interaction with specific molecular targets and pathways. The double bond in its structure allows it to participate in various chemical reactions, which can lead to the formation of different products. These reactions often involve the activation of the double bond and subsequent addition or substitution reactions.
Comparison with Similar Compounds
trans-5-Tridecene: The “trans” isomer of 5-Tridecene, where the hydrogen atoms are on opposite sides of the double bond.
5-Tridecene (E): Another stereoisomer with different spatial arrangement of atoms.
Other Alkenes: Compounds with similar structures but different chain lengths or positions of the double bond.
Uniqueness: cis-5-Tridecene is unique due to its specific “cis” configuration, which affects its physical and chemical properties. This configuration can influence its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
25524-42-9 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
(Z)-tridec-5-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3/b11-9- |
InChI Key |
VDFGUEPMNNLWOZ-LUAWRHEFSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CCCC |
Canonical SMILES |
CCCCCCCC=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


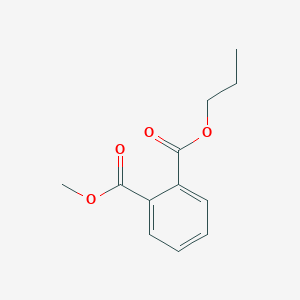
![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)
![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
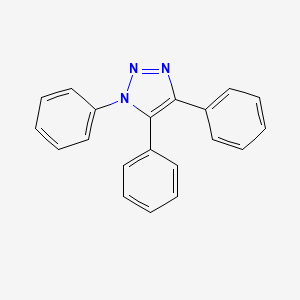
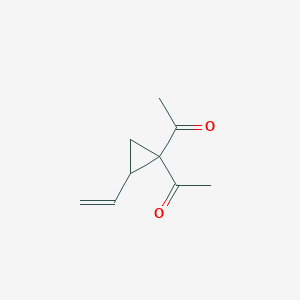
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)
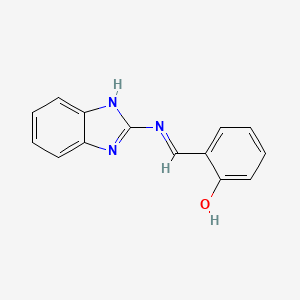
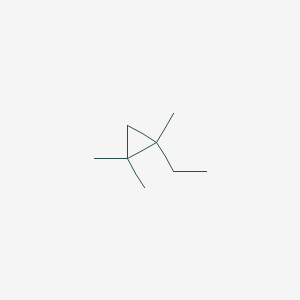
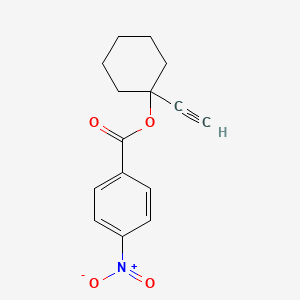
![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
